REACTION_CXSMILES
|
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Br.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC>CN(C)C=O>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH:12][C:11]1[CH:10]=[CH:9][C:8]([O:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
915 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was shaken at 100° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (eluent
|
Type
|
CUSTOM
|
Details
|
MS (ESI): 274 ([M+H]+), was obtained in this way
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
COC(CNC1=CC=C(C=C1)OC1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |